8-Bromo-5-chloroquinolin-3-amine
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Overview
Description
8-Bromo-5-chloroquinolin-3-amine is a quinoline derivative with the molecular formula C9H6BrClN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloroquinolin-3-amine can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses . These methods typically involve the condensation of aniline derivatives with β-ketoesters or aldehydes, followed by cyclization and halogenation steps.
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium iodide in acetone or potassium carbonate in DMF.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various halogenated quinolines.
Scientific Research Applications
8-Bromo-5-chloroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloroquinolin-3-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and bacterial cell death . This compound also exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinolin-8-amine
- 8-Bromoquinolin-3-amine
- 5-Bromo-8-chloroquinolin-3-amine
Uniqueness
8-Bromo-5-chloroquinolin-3-amine stands out due to its unique combination of bromine and chlorine substituents, which enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-5-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2 |
InChI Key |
YMJJSMBKTDJGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C=N2)N)Br |
Origin of Product |
United States |
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